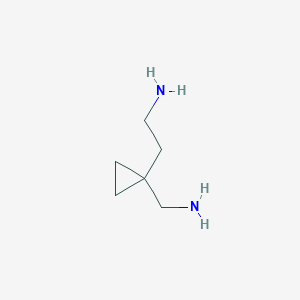
2-(1-(Aminomethyl)cyclopropyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Aminomethyl)cyclopropyl)ethan-1-amine is an organic compound with the molecular formula C6H14N2. This compound features a cyclopropyl ring attached to an ethan-1-amine group, making it a unique structure in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Aminomethyl)cyclopropyl)ethan-1-amine typically involves the nucleophilic substitution of haloalkanes with ammonia or amines. One common method is the alkylation of ammonia with a cyclopropyl-containing haloalkane . The reaction conditions often require a large excess of ammonia to ensure the formation of the primary amine .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as reductive amination, where an aldehyde or ketone is first converted to an imine, followed by reduction to the amine . This method is preferred for its higher yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(Aminomethyl)cyclopropyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Haloalkanes and other electrophiles are common reagents for substitution reactions
Major Products
The major products formed from these reactions include imines, secondary amines, and substituted amines, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(1-(Aminomethyl)cyclopropyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for the preparation of more complex molecules
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(1-(Aminomethyl)cyclopropyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl ring and amine group allow it to form stable complexes with these targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the ethan-1-amine group.
Ethan-1-amine: Lacks the cyclopropyl ring.
Cyclopropylmethylamine: Contains a cyclopropyl ring but differs in the position of the amine group .
Uniqueness
2-(1-(Aminomethyl)cyclopropyl)ethan-1-amine is unique due to its combination of a cyclopropyl ring and an ethan-1-amine group, which imparts distinct chemical and biological properties compared to its similar compounds .
Propiedades
Fórmula molecular |
C6H14N2 |
|---|---|
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
2-[1-(aminomethyl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C6H14N2/c7-4-3-6(5-8)1-2-6/h1-5,7-8H2 |
Clave InChI |
BFXSYDBCCLUPEF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CCN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(4R,6R)-4-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B13508720.png)
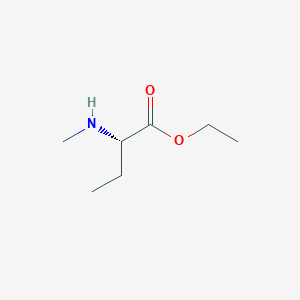
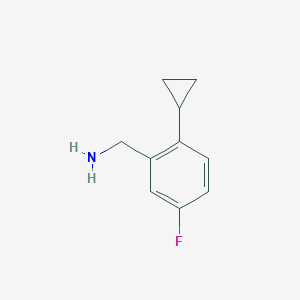
![3-Oxaspiro[5.5]undecan-7-amine hydrochloride](/img/structure/B13508734.png)
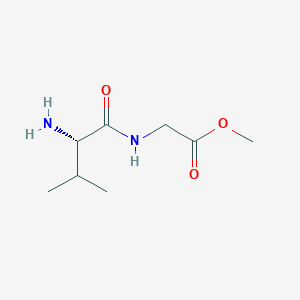
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylaceticacid](/img/structure/B13508756.png)
![1-[4-(Methylamino)piperidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B13508760.png)
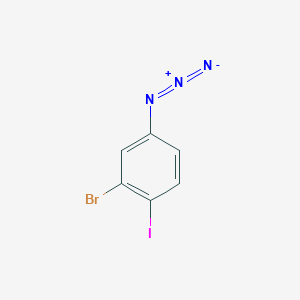
![t-Butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2hpyran-4-yl]-3,6-dihydropyridine-1(2h)-carboxylate](/img/structure/B13508765.png)
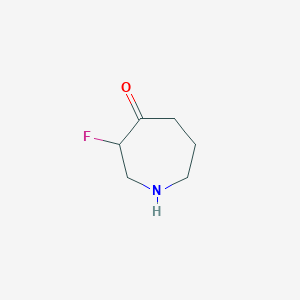
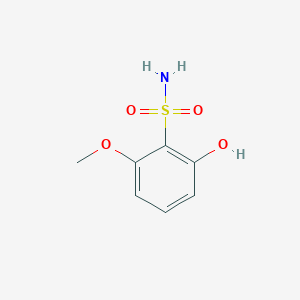
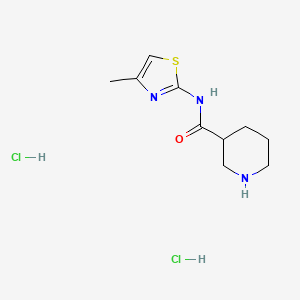
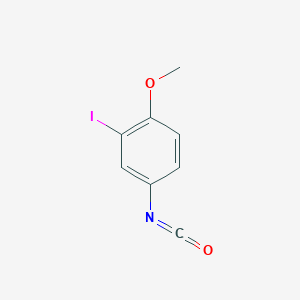
![2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride](/img/structure/B13508804.png)
